molecular formula C7H16O<br>C7H16O<br>CH3(CH2)4CHOHCH3 B047269 2-Heptanol CAS No. 543-49-7

2-Heptanol

Cat. No.: B047269
CAS No.: 543-49-7
M. Wt: 116.20 g/mol
InChI Key: CETWDUZRCINIHU-UHFFFAOYSA-N
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Description

2-Heptanol is a chemical compound that belongs to the family of alcohols. It is a secondary alcohol with the hydroxyl group attached to the second carbon of a seven-carbon straight chain. This compound is chiral, meaning it has two enantiomers: ®-2-heptanol and (S)-2-heptanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptanol can be synthesized through various methods. One common method involves the reduction of 2-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method involves the hydration of 1-heptene in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-heptanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Heptanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When oxidized, this compound forms 2-heptanone. This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Reduction: this compound can be reduced to heptane through catalytic hydrogenation. This reaction typically requires a metal catalyst and hydrogen gas .

Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced by other functional groups. For example, reacting this compound with hydrogen chloride (HCl) can produce 2-chloroheptane .

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Catalysts: Palladium, platinum
  • Solvents: Ethanol, diethyl ether

Major Products:

  • Oxidation: 2-Heptanone
  • Reduction: Heptane
  • Substitution: 2-Chloroheptane

Scientific Research Applications

Agricultural Applications

Biocontrol Agent

Recent studies have highlighted the potential of 2-heptanol as a biocontrol agent against fungal pathogens. Particularly, it has shown efficacy against Botrytis cinerea, a notorious pathogen responsible for significant crop losses. Research indicates that this compound inhibits the growth of B. cinerea both in vitro and in vivo by stimulating antioxidative enzyme activities such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in treated plants like tomatoes. The compound disrupts membrane integrity and enhances amino acid metabolism, leading to nutrient depletion in the pathogen .

Repellent Properties

This compound also exhibits repellent properties against various agricultural pests. For instance, it deters virulent green rice leafhoppers from colonizing rice plants infected with the rice dwarf virus (RDV) and shows substantial repellent activity against pests such as Tribolium castaneum and Rhyzopertha dominica . This makes it a valuable candidate for integrated pest management strategies.

Food Preservation

Antifungal Activity

The antifungal properties of this compound extend to food preservation, where it can be used to inhibit fungal growth in food products. Studies have demonstrated that this compound effectively reduces the incidence of postharvest diseases in fruits and vegetables, thereby extending shelf life and maintaining quality . Its ability to compromise fungal membrane integrity contributes to its effectiveness as a preservative.

Flavoring Agent

In addition to its preservative qualities, this compound is utilized as a flavoring agent in food products due to its pleasant odor profile. It can enhance the sensory characteristics of various food items, making it a desirable additive in the food industry .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as esterification and acylation. For example, it can be converted into (S)-(+)-2-benzoyloxyheptane by treatment with benzoyl anhydride or into (+)-2-heptyl acetate using acetyl chloride . These derivatives have their own applications in pharmaceuticals and fragrances.

Case Studies

Case Study: Antifungal Mechanism Analysis

A detailed study investigated the antifungal mechanisms of this compound against B. cinerea. The research employed fluorescence microscopy and transcriptomic analysis to elucidate how this compound disrupts membrane transport systems within the fungus, leading to increased intracellular nutrient depletion and subsequent growth inhibition . The findings suggest that further exploration of this compound's mechanisms could lead to more effective biocontrol strategies.

Case Study: Pest Repellency

Another study focused on the use of this compound as a natural repellent against agricultural pests. Field trials demonstrated significant reductions in pest populations on crops treated with formulations containing this compound compared to untreated controls . These results underscore its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-heptanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and can act as a nucleophile in chemical reactions. In biological systems, this compound can interact with cell membranes and proteins, affecting their structure and function .

Comparison with Similar Compounds

2-Heptanol can be compared with other similar compounds, such as 1-heptanol, 3-heptanol, and 4-heptanol .

1-Heptanol:

  • Primary alcohol
  • Hydroxyl group attached to the first carbon
  • Different physical and chemical properties compared to this compound

3-Heptanol:

  • Secondary alcohol
  • Hydroxyl group attached to the third carbon
  • Similar reactivity but different positional isomer

4-Heptanol:

  • Secondary alcohol
  • Hydroxyl group attached to the fourth carbon
  • Similar reactivity but different positional isomer

Uniqueness of this compound:

  • Chiral molecule with two enantiomers
  • Specific reactivity due to the position of the hydroxyl group
  • Widely used in various scientific and industrial applications

Biological Activity

2,7-Dimethylnaphthalene (2,7-DMN) is an aromatic hydrocarbon belonging to the naphthalene family, known for its diverse biological activities. This article explores the biological activity of 2,7-DMN, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

2,7-DMN can be synthesized through a multistep process involving the conversion of 5-p-tolylpentene-2 to 1,7-dimethyltetralin, followed by dehydrogenation to form 1,7-dimethylnaphthalene. This intermediate is then isomerized to yield 2,7-DMN. The synthesis typically employs solid acidic catalysts and hydrogen atmospheres at elevated temperatures (200-500 °C) .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of naphthalene derivatives, including 2,7-DMN. Naphthalene-based compounds have demonstrated various biological activities such as:

  • Antitumor Activity : Research indicates that naphthalene derivatives can inhibit the proliferation of cancer cells. For example, compounds structurally related to naphthalene have shown significant cytotoxicity against various cancer cell lines .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. A study demonstrated that certain naphthalimide derivatives could block HepG2 cells in the G2/M phase and induce apoptosis through mechanisms involving DNA interaction .

Antimicrobial Activity

Naphthalene derivatives, including 2,7-DMN, exhibit antimicrobial properties. They have been reported to possess activity against a range of pathogens:

  • Bacterial Inhibition : Some studies have isolated naphthalene derivatives from natural sources that exhibited promising antibacterial activity .
  • Mechanism : The antimicrobial action is believed to stem from their ability to disrupt bacterial cell membranes or interfere with essential cellular processes.

Antioxidant Properties

The atmospheric oxidation mechanism of 2,7-DMN has been studied extensively. It has been found that 2,7-DMN undergoes oxidation primarily via reactions initiated by hydroxyl radicals (OH), leading to the formation of various oxidized products. These products may exhibit antioxidant properties that could contribute to health benefits .

Study on Antitumor Activity

A notable study assessed the anticancer activity of several naphthalimide derivatives related to 2,7-DMN. The results indicated that these compounds could significantly inhibit cell growth in human leukemia K562 and colon cancer HCT116 cell lines. The study utilized MTT assays and flow cytometry to analyze cell viability and apoptosis rates .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial effects of naphthalene derivatives isolated from Ventilago denticulata. These compounds exhibited notable antibacterial activity against common pathogens and were effective in inhibiting specific enzymes involved in bacterial metabolism .

Research Findings Summary Table

Biological Activity Findings References
AnticancerInduces apoptosis and cell cycle arrest in cancer cells ,
AntimicrobialExhibits antibacterial activity against various pathogens
AntioxidantUndergoes oxidation leading to beneficial products

Q & A

Q. Basic: What are the recommended methods for synthesizing 2-Heptanol in laboratory settings?

Methodological Answer:
this compound can be synthesized via two primary routes:

  • Hydration of 1-Heptene : React 1-heptene with water in the presence of acid catalysts (e.g., H₂SO₄ or H₃PO₄) under controlled temperature (80–120°C) to favor Markovnikov addition .
  • Reduction of 2-Heptanone : Use reducing agents like sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether to reduce the ketone to the secondary alcohol. Ensure inert conditions to prevent side reactions .
    Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm product purity.

Q. Basic: What safety precautions are critical when handling this compound in laboratory environments?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation (H335) .
  • Fire Safety : Store away from ignition sources. Use dry chemical or CO₂ extinguishers for fires, as water may spread flames .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Prevent entry into drains .

Q. Advanced: How can researchers resolve contradictions in oxidation pathways of this compound under varying experimental conditions?

Methodological Answer:
Oxidation products vary with experimental conditions:

  • Strong Oxidants (KMnO₄, CrO₃) : Yield 2-heptanone as the primary product .
  • Mild Conditions (PCC) : May produce partial oxidation intermediates.
    Analytical Strategies:
  • Use GC-MS to identify volatile products (e.g., ketones, carboxylic acids) .
  • IR Spectroscopy : Detect functional groups (C=O stretch at ~1700 cm⁻¹ for ketones) to confirm oxidation states .
    Experimental Design Tip : Conduct kinetic studies under controlled O₂ levels and temperature to map reaction pathways.

Q. Advanced: What strategies are effective for analyzing enantiomeric purity of this compound in biological studies?

Methodological Answer:

  • Chiral Derivatization : Convert this compound to esters (e.g., using Mosher’s acid chloride) for separation on non-chiral GC columns .
  • Chiral GC Columns : Use β-cyclodextrin-based columns to resolve (R)- and (S)-enantiomers without derivatization .
    Case Study : In studies of Melipona solani bees, chiral GC confirmed (S)-2-Heptanol as the bioactive alarm pheromone .

Q. Advanced: How can microreactor systems enhance the synthesis efficiency of this compound derivatives?

Methodological Answer:

  • Flow Chemistry : Optimize reaction parameters (e.g., residence time, temperature) in microreactors to improve yield and reduce side products.
  • Dispersion Control : Monitor Capillary (Ca) and Weber (We) numbers to stabilize flow patterns, achieving 83% accuracy in solvent compatibility predictions .
    Validation : Compare batch vs. flow synthesis outcomes using HPLC to quantify purity improvements .

Q. Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

  • Boiling Point Determination : Use fractional distillation with NIST-calibrated thermometers (normal BP: 158°C) .
  • GC-MS : Identify impurities and quantify isomer ratios (e.g., in oxidation studies) .
  • NMR Spectroscopy : Assign stereochemistry and confirm structural integrity (¹H NMR δ ~1.5 ppm for -OH proton) .

Q. Advanced: What are the implications of this compound’s role as an alarm pheromone in stingless bees for ecological studies?

Methodological Answer:

  • Behavioral Assays : Conduct paired-choice tests using feeders laced with (S)-2-Heptanol to quantify repellent effects (p < 0.001) .
  • Electroantennography (EAG) : Measure antennal responses to racemic vs. enantiopure this compound, revealing species-specific sensitivity .
    Ecological Insight : (S)-2-Heptanol’s repellent effect in M. solani contrasts with attraction in other species, suggesting evolutionary divergence in pheromone signaling .

Q. Basic: How should researchers handle and store this compound to prevent degradation and ensure experimental reproducibility?

Methodological Answer:

  • Storage : Keep in airtight, amber-glass containers at <30°C in dark, ventilated areas. Avoid exposure to moisture or oxidizing agents .
  • Degradation Monitoring : Periodically test purity via GC. Discard samples showing discoloration or precipitate formation .

Q. Advanced: What thermodynamic properties of this compound are critical for optimizing its use as a solvent, and how can they be measured?

Methodological Answer:

  • Enthalpy of Vaporization (ΔHvap) : Determine via calorimetry (e.g., Calvet-type calorimeters) to model solvent recovery efficiency .
  • Solubility Parameters : Measure using Hansen solubility parameters (HSPs) to predict miscibility with organic/aqueous phases .
    Data Source : NIST Standard Reference Database provides validated boiling point (434.2 K) and vapor pressure data .

Q. Advanced: How do environmental factors influence the stability and reactivity of this compound in long-term storage?

Methodological Answer:

  • Oxidative Degradation : Exposure to O₂ accelerates formation of 2-heptanone. Use argon headspace in storage vials to mitigate .
  • Light Sensitivity : UV radiation promotes radical chain reactions. Store in dark or UV-blocking containers .
    Testing Protocol : Accelerated aging studies (e.g., 40°C/75% RH for 6 months) paired with GC-MS to track degradation kinetics .

Properties

IUPAC Name

heptan-2-ol
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InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3
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InChI Key

CETWDUZRCINIHU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(C)O
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Molecular Formula

C7H16O, Array
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DSSTOX Substance ID

DTXSID1047158
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Molecular Weight

116.20 g/mol
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Physical Description

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., colourless liquid with a fresh lemon-like, grass-herbaceous odour
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Boiling Point

158-160 °C
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Flash Point

160 °F (NFPA, 2010), 71 °C c.c.
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Solubility

Solubility in water, g/100ml: 0.35, soluble in alcohol and ether; slightly soluble in water
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Density

Relative density (water = 1): 0.82, 0.817-0.819 (20°)
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Vapor Density

Relative vapor density (air = 1): 4
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Vapor Pressure

1.23 [mmHg], Vapor pressure, kPa at 20 °C: 0.133
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CAS No.

543-49-7, 52390-72-4
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

Operating under the conditions of Example 1, 1 millimol of 2-heptanone in toluene (1 ml of a 1M soln.) is reacted with 0.375 millimol of Ca[AlH2 (OCH2CH2OCH3)2 ]2 in toluene (1.78 ml of a 0.21M soln.) during 30 mins. at room temperature. After treating the reaction mixture according to the procedure of Example 1, the resultant toluene solution is gaschromatographically analyzed. The yield of 2-heptanol, the result of the reduction of 2-heptanone, is quantitative.
Quantity
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reactant
Reaction Step One
[Compound]
Name
Ca[AlH2 (OCH2CH2OCH3)2 ]2
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
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Type
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Reaction Step Three
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solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Heptanol
2-Heptanol
2-Heptanol
2-Heptanol
2-Heptanol
2-Heptanol

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